Compound Description:(ClO(4))(2) is a copper(II) complex with a dinuclear structure. It is derived from the reaction of bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) with copper(II) perchlorate hexahydrate in the presence of sodium azide. This complex exhibits both ferromagnetic and antiferromagnetic interactions due to the presence of two crystallographically independent dinuclear subunits in the unit cell, each with different Cu-N(N3)-Cu bond angles. []
Relevance: While (ClO(4))(2) is a metal complex and not directly analogous to 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea, it shares the core 3,5-dimethyl-1H-pyrazole moiety. This highlights the importance of the pyrazole unit as a building block for diverse chemical structures with potentially interesting biological properties. []
Compound Description: 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L) is a ligand used to synthesize a copper(II) complex, [CuLCl2]. This complex is consistently formed regardless of the Cu:L molar ratio used in the synthesis. []
Relevance: Both 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L) and 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea share the 3,5-dimethyl-1H-pyrazol-1-yl and pyridin-2-yl units. This structural similarity suggests that both compounds might exhibit similar binding properties or biological activity, potentially related to their interaction with metal ions or specific biological targets. []
(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate (7)
Compound Description: (3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate (7) is a quaternary ammonium betaine with high potency and selectivity for the αvβ6 integrin receptor. It exhibits over 3 logs selectivity for αvβ6 over other αv integrins in cell adhesion assays. []
Relevance: The 3,5-dimethyl-1H-pyrazol-1-yl unit present in compound 7 is also found in 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea. This structural motif may contribute to both compounds' ability to bind to specific biological targets, although their overall structures and activities differ significantly. []
Compound Description: (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones represent a class of compounds that exhibit central nervous system depressant activity, including potential anticonvulsant and antipsychotic properties. []
Compound Description: 5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols are a group of compounds synthesized through a one-pot, four-component domino reaction. These compounds demonstrated promising antibacterial activity. []
Relevance: While structurally distinct from 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea, the 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols exemplify the diverse applications of pyrazole derivatives in medicinal chemistry. Both compounds illustrate the versatility of the pyrazole ring as a core structure for synthesizing compounds with various biological activities. []
Compound Description: (2R)-1-[4-(4-{[5-chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362, 28) is a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) with excellent kinase selectivity and favorable pharmacokinetic properties for oral dosing. []
Relevance: Both (2R)-1-[4-(4-{[5-chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362, 28) and 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea highlight the use of 3,5-dimethyl-1H-pyrazol-1-yl as a building block in the development of biologically active molecules. This common structural feature suggests potential similarities in their binding interactions with target proteins, although their overall structure and pharmacological profiles differ significantly. []
Compound Description: 1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156) is a novel sphingosine 1-phosphate (S1P) receptor antagonist, specifically targeting the S1P3 receptor subtype. It exhibits high selectivity for S1P3 and effectively inhibits S1P-induced coronary flow reduction, intracellular calcium increase, and Rho activation in vascular smooth muscle cells. []
Relevance: Although structurally dissimilar, both 1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156) and 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea emphasize the importance of developing small molecules with high selectivity for specific biological targets. These compounds demonstrate the power of rational drug design in creating potent and selective pharmacological tools for investigating and potentially treating various diseases. []
Compound Description: 5,8-dimethyl-2-[2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine (11C-Lu AE92686) is a radiolabeled ligand designed for positron emission tomography (PET) imaging of phosphodiesterase 10A (PDE10A) in the brain. This compound exhibits high specificity and selectivity for PDE10A-expressing regions in the brain and can be effectively blocked by structurally diverse PDE10A inhibitors. []
Relevance: While 5,8-dimethyl-2-[2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine (11C-Lu AE92686) is a complex heterocyclic compound with a specific application in PET imaging, its development highlights the importance of targeting specific enzymes, like PDE10A, for understanding and treating various central nervous system disorders. This approach could potentially be relevant to exploring the mechanisms and therapeutic potential of 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea. []
Compound Description: Papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] is a dual cAMP and cGMP phosphodiesterase 10A (PDE10A) inhibitor with a well-established pharmacological profile. It exhibits activity in various preclinical models of schizophrenia, including models of positive symptoms, negative symptoms, and cognitive deficits. []
Relevance: While structurally distinct from 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea, papaverine's activity as a PDE10A inhibitor highlights the potential therapeutic relevance of targeting this enzyme in central nervous system disorders. This information could be useful in guiding further investigation of the biological activity and potential therapeutic applications of 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea. []
Compound Description: MP-10 [2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline] is a potent and selective PDE10A inhibitor with demonstrated efficacy in preclinical models of schizophrenia, similar to papaverine. MP-10 effectively antagonizes the effects of apomorphine, inhibits conditioned avoidance responding, and blocks N-methyl-D-aspartate antagonist-induced deficits in prepulse inhibition of acoustic startle response. []
Relevance: Although structurally different from 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea, MP-10's activity as a potent and selective PDE10A inhibitor further supports the therapeutic potential of targeting this enzyme in schizophrenia and related disorders. This information may be valuable in exploring the possible mechanisms and therapeutic applications of 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.